![molecular formula C7H12O2 B2823551 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol CAS No. 2567503-14-2](/img/structure/B2823551.png)

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

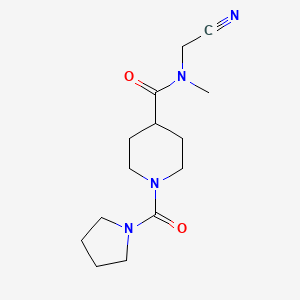

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a chemical compound with the CAS Number: 2567503-14-2 . It has a molecular weight of 128.17 . The IUPAC name for this compound is (3-oxabicyclo [3.1.1]heptan-1-yl)methanol .

Molecular Structure Analysis

The InChI code for 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is 1S/C7H12O2/c8-4-7-1-6 (2-7)3-9-5-7/h6,8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

1. Synthesis and Conformational Analysis

A study by Alibés et al. (2006) discussed the stereoselective synthesis of 3-oxabicyclo[3.2.0]heptane nucleoside analogues. These compounds were designed as conformational mimics of anti-HIV agents and were analyzed using NMR spectroscopy and X-ray crystallography, highlighting their potential in medicinal chemistry research (Alibés et al., 2006).

2. Muscarinic Receptor Selective Agonists

Research by Tecle et al. (1993) described the synthesis of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists. These compounds, with extended appendages, showed selectivity for receptors of the m1 subtype, indicating their significance in receptor-targeted therapies (Tecle et al., 1993).

3. Novel Morpholine-Based Building Block

Walker et al. (2012) synthesized a morpholine 3-oxa-6-azabicyclo[3.1.1]heptane, important as a morpholine isostere. The synthesis started with inexpensive materials, demonstrating its utility as a versatile building block in medicinal chemistry (Walker et al., 2012).

4. Reactivity Towards Brønsted Acids

A study by Maggiani et al. (1999) explored the reactivity of 7-Oxabicyclo[2.2.1]heptadiene derivatives towards Brønsted acids. This work is pivotal in understanding the chemical properties and potential applications of these derivatives in various chemical reactions (Maggiani et al., 1999).

5. Advanced Building Blocks for Drug Discovery

Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes. These compounds serve as attractive building blocks for drug discovery, showcasing their role in the rapid development of potential therapeutic agents (Denisenko et al., 2017).

Safety and Hazards

The safety information for 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-oxabicyclo[3.1.1]heptan-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-7-1-6(2-7)3-9-5-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSDMCDYXAHDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(COC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)

![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)

![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)

![6-Methoxy-1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2823480.png)

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)

![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)